4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one
Description
The compound 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one belongs to the 3-hydroxy-pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents influencing its biological and physicochemical properties. Key structural features include:
- Position 1: A 2-(diethylamino)ethyl group, contributing basicity and solubility.
- Position 5: A 4-propoxyphenyl group, providing steric bulk and lipophilicity.
- Position 3: A hydroxyl group, enabling hydrogen bonding.
This structural framework is associated with biological activity in enzyme inhibition, particularly in proteolytic cascades (e.g., matriptase-prostasin inhibition) .
Properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-4-18-32-21-14-12-19(13-15-21)23-22(24(29)20-10-8-7-9-11-20)25(30)26(31)28(23)17-16-27(5-2)6-3/h7-15,23,29H,4-6,16-18H2,1-3H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSHERZLXXOCM-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with various functional groups, which contribute to its biological activity. The presence of a diethylamino group is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 0.7 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 0.6 | Disruption of mitochondrial function |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways, similar to other known anticancer agents .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Studies indicate that it can protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases. The mechanism involves the modulation of reactive oxygen species (ROS) and the activation of survival pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : The diethylamino group enhances binding affinity to specific receptors, potentially influencing neurotransmitter release and neuronal health.
Case Studies
A notable case study involved the administration of a similar compound in a preclinical model of breast cancer. The results demonstrated a marked reduction in tumor size and increased survival rates compared to control groups. These findings were attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Properties
Key Observations:
Position 1 (R1): The diethylaminoethyl group in the target compound enhances solubility compared to dimethylaminoethyl (e.g., ) due to increased hydrophilicity. Bulky substituents like 4,5-dimethylthiazol-2-yl (e.g., F3226-1198) reduce potency, as seen in STOCK3S-92907 (IC50 = 21.8 µM vs. 2.6 µM for F3226-1198) .
Position 5 (R5) :
- Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 23) improve metabolic stability over electron-donating propoxy .
- Aryl groups like thiophene (F3226-1198) enhance π-π interactions, contributing to lower IC50 values .
Position 4 (R4) :
- Benzoyl (target compound) vs. thiophene-carbonyl (F3226-1198) alters binding affinity. Thiophene derivatives exhibit higher potency, suggesting optimal hydrophobic interactions .
Physicochemical Properties
- Melting Points: Analogs with hydroxylpropyl R1 groups (e.g., Compound 20: 263–265°C ) have higher melting points than those with aminoethyl chains, likely due to hydrogen bonding.
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups :
- Trifluoromethoxy (Compound 23) and nitro groups (e.g., ) increase metabolic stability and enzyme affinity.
Aromatic Diversity :
- Thiophene (F3226-1198) and pyridine () at R5 improve target engagement through heteroaromatic interactions.
Solubility Modifiers: Diethylaminoethyl (target) vs. dimethylaminoethyl (): Longer alkyl chains in diethylaminoethyl may reduce crystallinity, enhancing solubility.
Q & A
Q. Basic Characterization
- 1H/13C NMR : Key for identifying substituent positions. For example, the 3-hydroxy group in pyrrol-2-ones shows a downfield singlet (~δ 12.5 ppm) due to hydrogen bonding .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 424.2231) with <2 ppm error .
- FTIR : Hydroxy stretches (3200–3500 cm⁻¹) and carbonyl bands (~1700 cm⁻¹) validate functional groups .
Q. Advanced Contradiction Analysis
- Diastereomers : Use NOESY to distinguish spatial arrangements. For example, coupling constants (J = 8–10 Hz) in 1H NMR indicate trans-configured pyrrolidine rings .
- Regioisomers : 13C NMR aromatic carbon shifts differentiate para- vs. meta-substituted aryl groups (e.g., δ 115–125 ppm for para-chlorophenyl vs. δ 130–140 ppm for meta-substituted analogs) .
What strategies mitigate low yields in the final cyclization step?
Q. Basic Troubleshooting
- Reagent purity : Use freshly distilled diazomethane to avoid decomposition during aroylation .
- Time-temperature profiles : Extend reaction times to 48 hours at –15°C for incomplete cyclization .
Q. Advanced Methodological Adjustments
- Microwave-assisted synthesis : Reduces reaction time from 48 hours to 30 minutes while maintaining >60% yield for thermally sensitive intermediates .
- Catalytic additives : Pd/C (5 mol%) accelerates Heck-type coupling in diaryl-substituted pyrrolones, improving yields by 20% .
How are substituent electronic effects evaluated for biological activity?
Q. Basic Screening
Q. Advanced Mechanistic Probes
- Fluorescence quenching : Substituents like 4-propoxyphenyl increase binding to bacterial DNA gyrase (Kd = 0.8 µM) .
- Molecular docking : Diethylaminoethyl sidechains form hydrogen bonds with ATP-binding pockets (e.g., ΔG = –9.2 kcal/mol in kinase targets) .
How are crystallization conditions optimized for X-ray diffraction studies?
Q. Basic Crystallization
Q. Advanced Refinement
- Hirshfeld surface analysis : Resolves weak C–H···π interactions (2.7–3.1 Å) in crowded aryl-substituted structures .
- TWINABS correction : Addresses twinning in polar space groups (e.g., P2₁/c) for high R-factor accuracy (R1 < 0.05) .
What analytical workflows validate purity ≥95% for in vivo studies?
Q. Basic QC Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
